Endothelin and NK2 Receptor Antagonism in Cyclic Peptides: 2‑Thienylglycine-Containing Peptides vs. Alternative Aromatic Amino Acid Residues
A cyclic peptide containing a 2‑thienylglycine residue demonstrated dual endothelin receptor antagonistic action and NK2 receptor antagonistic action in a Takeda patent [1]. In this study, the peptide incorporating 2‑thienylglycine was specifically claimed as a therapeutic candidate for hypertension, cardio‑cerebrovascular diseases, nephropathy, and asthma [1]. The patent explicitly lists D‑2‑thienylglycine alongside other aromatic D‑amino acid residues (e.g., D‑Trp, D‑Phe, D‑Tyr) as viable components, but the presence of the 2‑thienylglycine residue is essential for the described dual‑receptor antagonism profile [1].
| Evidence Dimension | Biological Activity (Receptor Antagonism) |
|---|---|
| Target Compound Data | Cyclic peptide with 2‑thienylglycine residue exhibits dual endothelin receptor and NK2 receptor antagonistic action [1]. |
| Comparator Or Baseline | Cyclic peptide with alternative aromatic D‑amino acid residues (e.g., D‑Trp, D‑Phe, D‑Tyr) [1]. |
| Quantified Difference | Not provided (activity profile differs; 2‑thienylglycine enables dual antagonism not described for comparators). |
| Conditions | Cyclic peptide scaffold; in vitro receptor binding and functional antagonism assays (patent description). |
Why This Matters
For procurement in drug discovery programs targeting endothelin or NK2 receptors, the 2‑thienylglycine building block provides access to a specific activity profile (dual antagonism) that alternative aromatic amino acids may not confer.
- [1] Wakimasu M, Kikuchi T, Kawada A, Shirafuji H. CYCLIC PEPTIDE AND USE THEREOF. Takeda Chemical Industries Ltd. Japanese Patent JPH08225595A. Filing Date: December 28, 1995. Publication Date: September 3, 1996. View Source
